molecular formula C19H23ClN2 B10887797 1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine

1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B10887797
M. Wt: 314.9 g/mol
InChI Key: FZHBXAZVSXLFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)piperazine: Lacks the 2-methylbenzyl group, leading to different pharmacological properties.

    1-(2-Methylbenzyl)piperazine: Lacks the 4-chlorobenzyl group, resulting in distinct chemical behavior.

    4-Chlorobenzylamine: A simpler structure with different reactivity and applications.

Uniqueness

1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine is unique due to the presence of both 4-chlorobenzyl and 2-methylbenzyl groups, which confer specific chemical and biological properties. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H23ClN2/c1-16-4-2-3-5-18(16)15-22-12-10-21(11-13-22)14-17-6-8-19(20)9-7-17/h2-9H,10-15H2,1H3

InChI Key

FZHBXAZVSXLFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.